molecular formula C16H12N2O3 B1331057 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid CAS No. 306731-76-0

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Cat. No.: B1331057
CAS No.: 306731-76-0
M. Wt: 280.28 g/mol
InChI Key: NZVDHFVMZUBELK-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (4-MOPBA) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of phthalic acid, an aromatic organic compound found in many natural and synthetic products. 4-MOPBA has been used in a variety of scientific applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Polybenzimidazoles Synthesis

A novel series of homo- and copoly(phthalazinone benzimidazole)s were synthesized using 4-(4-(4-(4-carboxyphenoxy)phenyl)-1-oxophthalazin-2(1H)-yl)benzoic acid (CPPBC), exhibiting high solubility in aprotic polar solvents and excellent thermal stability. These polybenzimidazoles are amorphous with high glass transition temperatures, indicating potential for high-performance materials (Liu, Li, Xu, & Jian, 2011).

Luminescent Lanthanide Complexes

4-naphthalen-1-yl-benzoic acid derivatives, including a compound related to 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, were utilized in the synthesis of luminescent lanthanide complexes. These complexes showed large Stokes shifts and efficient energy transfer from the ligand to the Eu(III) ion, demonstrating potential in photophysical applications (Kim, Baek, & Kim, 2006).

Imaging Agent Synthesis

In the development of a fluorine-18-labeled bexarotene analogue for PET imaging, a related benzoic acid derivative was synthesized. This compound is significant for its potential application in imaging of the retinoid X receptor, crucial in medical diagnostics (Wang, Davis, Gao, & Zheng, 2014).

Aggregation Enhanced Emission Study

A study on 1,8-naphthalimide-based compounds, including a derivative of 4-phenyl phthalazinone benzoic acid, revealed aggregation-enhanced emission properties. These findings are valuable in understanding the photophysical properties of such compounds, with implications for optical materials and sensors (Srivastava, Singh, & Mishra, 2016).

Proton Exchange Membrane Development

Research into acid-doped polybenzimidazoles containing 4-phenyl phthalazinone moieties for high-temperature PEMFC (Proton Exchange Membrane Fuel Cells) utilized a compound similar to this compound. These polymers demonstrated high thermal stability, good solubility, and promising applications in high-temperature proton exchange membranes, highlighting their potential in fuel cell technologies (Li, Liu, Zhang, Yu, & Jian, 2012).

Metal-Organic Frameworks Synthesis

In the synthesis of metal–organic frameworks (MOFs), derivatives of 4-phenyl phthalazinone benzoic acid were used. These MOFs exhibited various interpenetrating topologies and chiral structures, indicating their potential in crystal engineering and material science applications (Cui, Yao, Li, Li, Zhao, Jiang, & Tian, 2011).

Corrosion Inhibition Study

Benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to 4-phenyl phthalazinone benzoic acid, were synthesized and characterized for their corrosion inhibition properties. The study demonstrated significant effectiveness in protecting steel in HCl solution, showcasing the compound's relevance in materials science (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Properties

IUPAC Name

4-(4-methyl-1-oxophthalazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDHFVMZUBELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350406
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306731-76-0
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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